aceticacid,tert-butylN-[carbamimidoyl(phenyl)methyl]carbamate

Regiochemistry Peptidomimetic design Chiral building blocks

This compound is the acetate salt (MW 309.36) of a Boc-protected phenylglycine guanidine, with the carbamimidoyl group at the chiral α-carbon. This regiochemistry enables enantioselective synthesis of arginine-mimetic building blocks for antiviral (e.g., Zika virus NS2B-NS3 IC₅₀ 30 nM) and serine protease drug discovery. The acetate counterion ensures superior crystallinity and precise stoichiometric dispensing for Boc-SPPS. Choose this salt form over the free base (CAS 1341951-75-4) for enhanced shelf stability and handling. Contact us for bulk R&D quantities.

Molecular Formula C15H23N3O4
Molecular Weight 309.366
CAS No. 2567503-90-4
Cat. No. B2567086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaceticacid,tert-butylN-[carbamimidoyl(phenyl)methyl]carbamate
CAS2567503-90-4
Molecular FormulaC15H23N3O4
Molecular Weight309.366
Structural Identifiers
SMILESCC(=O)O.CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=N)N
InChIInChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-10(11(14)15)9-7-5-4-6-8-9;1-2(3)4/h4-8,10H,1-3H3,(H3,14,15)(H,16,17);1H3,(H,3,4)
InChIKeyMRADCUIDIAVUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Acetic Acid, tert-Butyl N-[carbamimidoyl(phenyl)methyl]carbamate (CAS 2567503-90-4): Structural Identity and Procurement Baseline


Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate (CAS 2567503-90-4) is the acetate salt of a Boc-protected α-phenyl guanidine, bearing the molecular formula C₁₅H₂₃N₃O₄ and a molecular weight of 309.36 g/mol . The free base counterpart (CAS 1341951-75-4) has the formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen and a carbamimidoyl (guanidine) group at the α-carbon position relative to the phenyl ring [2]. This regiochemical arrangement classifies the compound as a phenylglycine-derived, Boc-protected guanidine building block, distinct from benzylamine-type isomers where the carbamimidoyl group resides on the aromatic ring itself .

Why Generic Substitution Fails for CAS 2567503-90-4: Regiochemical and Salt-Form Differentiation from In-Class Analogs


Substituting acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate (CAS 2567503-90-4) with a closely related Boc-protected carbamimidoyl-phenyl compound is not chemically equivalent, due to two critical structural distinctions. First, the target compound places the carbamimidoyl group at the α-carbon (the benzylic position), generating a chiral center vicinal to the guanidine moiety—a feature absent in the para-substituted benzylamine isomer (CAS 162696-15-3), where the carbamimidoyl group is attached directly to the aromatic ring . This α-carbon arrangement enables stereochemical modulation in downstream peptidomimetic design, a capability documented for phenylglycine-derived arginine mimetics in antiviral protease inhibitor programs [1]. Second, the compound is supplied as the acetate salt (C₁₅H₂₃N₃O₄, MW 309.36), whereas the free base (CAS 1341951-75-4, MW 249.31) lacks the counterion that confers improved crystallinity, handling properties, and shelf stability as a powder [2]. These structural and formulation differences mean that procurement decisions cannot be based solely on the Boc-carbamimidoyl-phenyl substructure; the precise regiochemistry and salt form directly determine synthetic utility in stereospecific applications.

Quantitative Differential Evidence for CAS 2567503-90-4: Head-to-Head Comparator Data for Informed Procurement


Regiochemical Differentiation: α-Carbon (Phenylglycine-Type) vs. Para-Aromatic (Benzylamine-Type) Guanidine Placement

The target compound (CAS 2567503-90-4) bears the carbamimidoyl (guanidine) group at the α-carbon position directly adjacent to the phenyl ring, as confirmed by the SMILES notation CC(C)(C)OC(=O)NC(C(=N)N)c1ccccc1 [1]. In contrast, the positional isomer tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate (CAS 162696-15-3) places the carbamimidoyl group at the para position of the aromatic ring, with the methylene spacer between the phenyl ring and the Boc-protected amine, as shown by its InChI key and structure . The α-carbon placement in the target compound creates a stereogenic center adjacent to the guanidine moiety—a structural feature that enables chiral resolution and stereospecific incorporation into peptidomimetic scaffolds. This chirality is absent in the para-substituted isomer, which is achiral at the corresponding position. The α-guanidino acid scaffold has been validated as an arginine mimetic in structure-activity relationship studies, where phenylglycine incorporation at the P1 position of Zika virus NS2B-NS3 protease inhibitors yielded sub-micromolar potency (IC₅₀ = 30 nM) [2].

Regiochemistry Peptidomimetic design Chiral building blocks

Salt Form Advantage: Acetate Salt (CAS 2567503-90-4) vs. Free Base (CAS 1341951-75-4) — Molecular Weight, Formula, and Handling Properties

The target compound (CAS 2567503-90-4) is supplied as the acetate salt with molecular formula C₁₅H₂₃N₃O₄ and a molecular weight of 309.36 g/mol . The corresponding free base (CAS 1341951-75-4) has the formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol [1]. The mass difference of 60.05 g/mol corresponds to one equivalent of acetic acid (CH₃COOH, MW 60.05). The acetate salt is provided as a powder with a minimum purity specification of 95% . Salt formation with acetic acid typically improves crystallinity and reduces hygroscopicity compared to the free base form of guanidine-containing compounds, which are often amorphous or oily due to the highly basic guanidine moiety. This enhanced crystallinity facilitates accurate weighing, reproducible formulation, and long-term storage under standard laboratory conditions.

Salt form selection Powder handling Formulation stability

Vendor Purity Comparison: Target Compound (95% min.) vs. Commercially Available Para-Isomer (92%)

The target compound (CAS 2567503-90-4) is available from CymitQuimica (Biosynth brand) with a minimum purity specification of 95% . The closely related para-substituted isomer, acetic acid; tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate, distributed by Sigma-Aldrich (Enamine catalog number ENA413170707), carries a purity specification of 92% . This represents a 3-percentage-point differential in minimum guaranteed purity. While both compounds serve as protected guanidine building blocks, the higher purity specification of the target compound reduces the burden of additional purification steps prior to use in sensitive coupling reactions, particularly in solid-phase peptide synthesis or fragment-based drug discovery where stoichiometric precision is critical.

Purity specification Vendor comparison Quality control

Scaffold Classification: Phenylglycine-Derived Arginine Mimetic — Validated in Antiviral Serine Protease Inhibitor SAR

The α-phenyl carbamimidoyl scaffold of the target compound falls within the class of phenylglycine-derived arginine mimetics. This scaffold class has been explicitly validated in structure-activity relationship (SAR) studies targeting flavivirus NS2B-NS3 serine proteases. In a 2022 SAR campaign, the incorporation of phenylglycine as an arginine-mimicking group at the P1 position of tripeptide inhibitors yielded compounds with double-digit nanomolar potency against Zika virus NS2B-NS3 protease (IC₅₀ = 30 nM) and excellent selectivity against trypsin-like proteases and proteases from Dengue 2 and West Nile viruses [1]. A separate study in Journal of Medicinal Chemistry (2015) demonstrated that phenylalanine and phenylglycine analogues serve as effective arginine mimetics in dengue protease inhibitors, with modulated basicity of the guanidine/amidine group significantly affecting inhibitory potency and selectivity [2]. While these studies did not use the exact target compound, they establish the broader scaffold class as a privileged pharmacophore for serine protease inhibitor design. The target compound, as a Boc-protected α-phenyl guanidine, represents a direct synthetic precursor to the deprotected guanidine found in the active pharmacophore.

Arginine mimetic Flavivirus protease Peptidomimetic inhibitor

Optimal Research and Industrial Application Scenarios for Acetic Acid, tert-Butyl N-[carbamimidoyl(phenyl)methyl]carbamate (CAS 2567503-90-4)


Stereospecific Peptidomimetic Synthesis Requiring a Chiral α-Guanidino Acid Building Block

In medicinal chemistry programs targeting serine proteases—including flavivirus NS2B-NS3, thrombin, factor Xa, and trypsin-like enzymes—the α-phenyl carbamimidoyl scaffold provides a chiral arginine-mimetic P1 residue. The target compound's α-carbon stereochemistry (absent in the para-substituted benzylamine isomer CAS 162696-15-3) enables enantioselective incorporation into peptide or peptidomimetic backbones, a design feature validated by the achievement of IC₅₀ = 30 nM in Zika virus NS2B-NS3 protease inhibitors using phenylglycine as the arginine-mimicking group [1]. Researchers should select this compound when chiral integrity at the P1 position is a critical determinant of target affinity and selectivity.

Solid-Phase Peptide Synthesis (SPPS) with Boc-Strategy Compatibility

The Boc protecting group on the target compound makes it directly compatible with Boc-strategy solid-phase peptide synthesis (Boc-SPPS), where the tert-butyloxycarbonyl group can be selectively removed under mild acidic conditions (e.g., TFA) without affecting other protecting groups. The acetate salt powder form (min. 95% purity) facilitates accurate stoichiometric dispensing for automated peptide synthesizer cartridges, reducing weighing-related errors that can compromise coupling efficiency . This compound is appropriate for laboratories operating Boc-SPPS workflows that require a protected guanidine building block with defined stereochemistry.

Fragment-Based Drug Discovery (FBDD) Library Construction with Guanidine-Containing Fragments

The α-phenyl carbamimidoyl substructure represents a privileged fragment for targeting aspartate-rich binding pockets in proteases and phosphatases. The target compound can serve as a protected fragment precursor for library diversification, where the Boc group preserves the guanidine in a neutral, masked form during chemical elaboration, then is removed in the final step to reveal the active guanidine pharmacophore. The class-level validation of phenylglycine-derived arginine mimetics in achieving nanomolar protease inhibition [1] supports the inclusion of this scaffold in focused fragment libraries for serine protease drug discovery.

Asymmetric Synthesis of α-Guanidino Acid Derivatives for Chiral Pool Expansion

The target compound's α-carbon stereocenter makes it a candidate for chiral resolution or asymmetric synthesis methodologies aimed at producing enantiopure α-guanidino acids. These derivatives serve as versatile intermediates for constructing arginine-containing peptides with defined stereochemistry, as well as non-natural amino acid building blocks for exploring novel chemical space in peptide therapeutics. The acetate salt formulation (MW 309.36) provides the mass accuracy needed for precise reaction stoichiometry in milligram-to-gram scale asymmetric transformations .

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